(3-Bromoprop-1-en-2-yl)benzene
Overview
Description
(3-Bromoprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C₉H₉Br . It is also known by other names such as 1-bromo-2-phenyl-2-propene and 2-phenyl-3-bromo-1-propene . This compound is characterized by a bromine atom attached to a propene chain, which is further connected to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive bromine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-en-2-yl)benzene typically involves the bromination of allylbenzene. One common method includes the reaction of allylbenzene with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the propene chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Bromoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen gas, and halogen acids are used under conditions like room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Reactions: Products include phenylpropanol, phenylpropionitrile, and phenylpropylamines.
Addition Reactions: Products include dibromo derivatives, hydrogenated compounds, and halohydrins.
Oxidation Reactions: Products include epoxides and alcohols.
Scientific Research Applications
Chemistry: (3-Bromoprop-1-en-2-yl)benzene is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential use in drug development due to its ability to form covalent bonds with biological targets .
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and dyes. Its reactivity makes it valuable in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of (3-Bromoprop-1-en-2-yl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create diverse chemical structures .
Comparison with Similar Compounds
- 1-Bromo-2-phenylpropane
- 2-Bromo-1-phenylpropane
- 3-Bromo-1-phenylpropane
Comparison: (3-Bromoprop-1-en-2-yl)benzene is unique due to the presence of both a bromine atom and a double bond in the propene chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, which may only have a single reactive site .
Properties
IUPAC Name |
3-bromoprop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMHOFFPGKSRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284150 | |
Record name | (3-bromoprop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-54-1 | |
Record name | 3360-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-bromoprop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromoprop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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